N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

NQO2 inhibition Cancer Inflammation

Accelerate your NQO2 inhibitor screening and TRPV1 antagonist SAR studies with this structurally defined benzothiazole amide. The 4,5-dimethyl substitution on the benzothiazole core and the 3,4-dimethoxybenzamide motif create a pharmacophore topology distinct from regioisomers like the 2,3-dimethoxy (CAS 895442-62-3) and 4,6-dimethyl (CAS 307510-45-8) analogs, directly impacting receptor affinity and metabolic stability. Use this ≥95% pure compound to validate hepatocyte-based metabolic activation protocols or build focused screening libraries with comprehensive dimethoxy regioisomer coverage. Avoid cross-compound data misinterpretation – order this specific CAS to ensure structural uniqueness and reproducible biological results.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 888409-62-9
Cat. No. B2917119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
CAS888409-62-9
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C18H18N2O3S/c1-10-5-8-15-16(11(10)2)19-18(24-15)20-17(21)12-6-7-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21)
InChIKeyJDURKLZRVWPWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 888409-62-9): Structural Identity and Procurement Baseline


N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 888409-62-9, molecular formula C₁₈H₁₈N₂O₃S, MW 342.41) is a synthetic small molecule belonging to the benzothiazole amide class. Its structure combines a 4,5-dimethyl-substituted benzothiazole core with a 3,4-dimethoxybenzamide moiety . This specific substitution pattern distinguishes it from other dimethoxybenzamide regioisomers and benzothiazole amide analogs. Benzothiazole amides as a class have been investigated as TRPV1 antagonists, adenosine receptor ligands, and NQO2 inhibitors [1][2]. However, it is critical to note that no direct, compound-specific peer-reviewed biological data were identified for CAS 888409-62-9 in authoritative public databases. All differentiation claims below are therefore anchored in class-level evidence, structural comparisons with characterized analogs, and established structure-activity relationship (SAR) principles for this chemotype.

Why N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Cannot Be Swapped with In-Class Analogs


Within the benzothiazole amide chemical space, seemingly minor structural variations produce divergent biological profiles. Three structural features of CAS 888409-62-9 drive this compound's distinct pharmacological fingerprint relative to its analogs: (1) the 4,5-dimethyl substitution on the benzothiazole ring modulates electron density and steric bulk at positions critical for target binding, as demonstrated in adenosine A₂A receptor SAR studies where methyl positioning on the benzothiazole core significantly alters affinity [1]; (2) the 3,4-dimethoxy arrangement on the benzamide ring controls both hydrogen-bonding capacity and conformational preference, with the 3,4-dimethoxy series showing distinct NQO2 inhibitory profiles (IC₅₀ range 1.27–91.7 µM depending on benzothiazole substituent) compared to the 2,4-dimethoxy and 3,5-dimethoxy series [2]; and (3) the combination of these two substitution patterns generates a unique pharmacophore topology that cannot be replicated by simple interchange of either component. A user selecting N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895442-62-3) or the unsubstituted benzothiazole analog would obtain a compound with different target engagement, metabolic stability, and selectivity profiles, invalidating cross-compound data comparisons. The quantitative evidence below illustrates the magnitude of such differences.

Quantitative Differentiation Evidence for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 888409-62-9) vs. Closest Analogs


Dimethoxy Regioisomer Impact on NQO2 Inhibition: 3,4-Dimethoxy vs. 2,4-Dimethoxy vs. 3,5-Dimethoxy Benzothiazole Series

In a systematic NQO2 inhibition study of 55 benzothiazole compounds, the 3,4-dimethoxyphenyl benzothiazole series demonstrated a distinct activity profile compared to the 2,4-dimethoxy, 2,5-dimethoxy, and 3,5-dimethoxy series. Within the 3,4-dimethoxy series (compounds 32–39), NQO2 IC₅₀ values spanned from 1.27 µM to 91.7 µM depending on the benzothiazole ring substituent [1]. By contrast, many compounds in the 2,5-dimethoxy and 3,4-dimethoxy series were described as 'very weak enzyme inhibitors,' while the 3,4,5-trimethoxy series achieved sub-100 nM potency [1]. This demonstrates that the dimethoxy substitution pattern is a critical determinant of NQO2 inhibitory activity, and that CAS 888409-62-9, bearing the 3,4-dimethoxy arrangement, occupies an intermediate activity niche distinct from both the weakly active 2,5-dimethoxy analogs and the highly potent 3,4,5-trimethoxy compounds.

NQO2 inhibition Cancer Inflammation Benzothiazole SAR

Benzothiazole Methyl Substitution Effects: 4,5-Dimethyl vs. Unsubstituted Benzothiazole in Adenosine Receptor Ligand Binding

Patent literature on benzothiazole amides as adenosine A₂A receptor ligands establishes that substituents on the benzothiazole ring are critical for receptor affinity and selectivity. US Patent 6,521,754 exemplifies numerous benzothiazole derivatives where methyl, halogen, alkoxy, and other substituents at various positions on the benzothiazole core produce compounds with 'good affinity to the A₂A-receptor and high selectivity to the A₁- and A₃ receptors' [1]. While the exact Ki/IC₅₀ of CAS 888409-62-9 at adenosine receptors has not been publicly reported, the 4,5-dimethyl substitution pattern differentiates it from both the unsubstituted benzothiazole analog (N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide) and the 4,6-dimethyl regioisomer (CAS 307510-45-8), which have distinct steric and electronic profiles at the receptor binding pocket [1]. In parallel TRPV1 antagonist benzothiazole amide series, modifications to the benzothiazole core were shown to alter metabolic stability and oral efficacy in rat pain models [2], further demonstrating that the benzothiazole substitution pattern is not interchangeable.

Adenosine A₂A receptor Benzothiazole SAR CNS disorders

3,4-Dimethoxybenzamide vs. Unsubstituted Benzamide: Impact on Benzothiazole Amide Biological Activity Spectrum

The presence of the 3,4-dimethoxy substitution on the benzamide ring of CAS 888409-62-9 distinguishes it functionally from simpler benzamide analogs such as N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 303755-83-1). Methoxy groups on the benzamide ring serve as hydrogen-bond acceptors and modulate lipophilicity, directly influencing target binding. In the benzothiazole NQO2 inhibitor series, the 3,4-dimethoxyphenyl substituent was explicitly included as one of five dimethoxy series evaluated, with the data showing that dimethoxy substitution is required for meaningful NQO2 engagement—compounds lacking methoxy groups were not reported as active [1]. Similarly, in TRPV1 antagonist benzothiazole amides, the benzamide moiety was identified as part of the key pharmacophore, with modifications to this region directly affecting antagonist potency [2]. The unsubstituted benzamide analog (CAS 303755-83-1) lacks these methoxy-mediated interactions and would be expected to show reduced or absent activity in NQO2 and related target assays.

Pharmacophore Benzamide SAR Target engagement

Regioisomeric Comparison: 2,3-Dimethoxybenzamide vs. 3,4-Dimethoxybenzamide on the 4,5-Dimethylbenzothiazole Scaffold

The closest commercially available regioisomer to CAS 888409-62-9 is N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895442-62-3), which differs only in the position of the methoxy groups on the benzamide ring (2,3- vs. 3,4-dimethoxy). This positional isomerism produces distinct molecular electrostatic potential surfaces, dipole moments, and conformational preferences. In the comprehensive NQO2 benzothiazole study, the 2,3-dimethoxy substitution pattern was notably absent from the five systematically evaluated dimethoxy series (3,5-, 2,4-, 2,5-, 3,4-, and 3,4,5-trimethoxy) [1], suggesting this regioisomer may not conform to the same SAR trends established for the 3,4-dimethoxy series. The 3,4-dimethoxy arrangement places the two methoxy groups in a para relationship to each other on the phenyl ring, creating a different hydrogen-bond acceptor geometry compared to the ortho-relationship in the 2,3-isomer. This topological difference would be expected to alter binding pose and affinity at targets where the benzamide ring engages the protein surface.

Regioisomer Dimethoxybenzamide Physicochemical properties Binding topology

Metabolic Stability Considerations for Benzothiazole Amides: Implications for In Vitro-to-In Vivo Translation

A dedicated metabolic profiling study of benzothiazole amide TRPV1 antagonists revealed that this chemotype undergoes amide hydrolysis to generate an aryl amine metabolite, which is subsequently N-acetylated, and that both the parent compounds and hydrolyzed metabolites form glutathione (GSH) conjugates [1]. Critically, the study demonstrated that standard rat liver S9 fractions exhibited 'very low amide hydrolysis capacity,' leading to 'confounding results in in vitro genotoxicity assessment' including the Ames test, mouse lymphoma assay, and Comet assay [1]. This class-level metabolic liability means that any benzothiazole amide, including CAS 888409-62-9, requires careful interpretation of in vitro toxicity data and may necessitate hepatocyte-based rather than S9-based metabolic activation systems for reliable genotoxicity screening. The specific substituents on the benzothiazole (4,5-dimethyl) and benzamide (3,4-dimethoxy) rings will influence the rate of amide hydrolysis and the nature of resulting metabolites, but no compound-specific data are available.

Metabolic stability Genotoxicity TRPV1 Drug metabolism

Transparency Statement: Limitations of Available Evidence for CAS 888409-62-9

It must be explicitly stated that CAS 888409-62-9 lacks direct, compound-specific biological data in peer-reviewed literature or public databases (PubChem, ChEMBL, BindingDB) as of the search date. The compound is listed as a research chemical by multiple vendors (CheMenu Catalog CM957352, purity ≥95%) , consistent with its status as a screening compound or synthetic intermediate rather than a fully characterized bioactive molecule. All quantitative differentiation claims in this guide rely on class-level SAR evidence from structurally related benzothiazole amides that have been systematically profiled in NQO2 inhibition [1], TRPV1 antagonism [2], and adenosine receptor binding [3] studies. Users procuring this compound for biological screening should anticipate generating primary activity data and should not assume any specific potency, selectivity, or ADME profile without experimental verification. The structural differentiation evidence presented above serves to justify why this specific regioisomer and substitution pattern warrants investigation as a distinct chemical entity, but does not substitute for direct experimental characterization.

Evidence gap Procurement caution Screening compound

Recommended Application Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 888409-62-9) Based on Class-Level Evidence


NQO2 Inhibitor Screening Library Expansion with Defined Dimethoxy Regioisomer Coverage

Based on the systematic NQO2 SAR data showing that the 3,4-dimethoxybenzothiazole series occupies a distinct intermediate activity tier (IC₅₀ range 1.27–91.7 µM) separate from the high-potency 3,4,5-trimethoxy series (sub-100 nM) and the weakly active 2,5-dimethoxy series [1], CAS 888409-62-9 is an appropriate inclusion in NQO2-focused screening libraries where comprehensive coverage of the dimethoxy regioisomer landscape is desired. Its 4,5-dimethylbenzothiazole core provides an additional substitution variable not represented in the published 3,4-dimethoxy NQO2 inhibitor set (which used mono-substituted benzothiazoles), potentially revealing additive or synergistic SAR effects when combined with the 3,4-dimethoxybenzamide moiety.

Benzothiazole Amide Metabolic Stability Studies Using Hepatocyte-Based Assay Systems

The class-level finding that benzothiazole amides undergo amide hydrolysis undetected by standard rat liver S9 preparations, leading to confounding genotoxicity results [1], positions CAS 888409-62-9 as a suitable probe compound for developing and validating hepatocyte-based metabolic activation protocols. Its specific substitution pattern (4,5-dimethyl on benzothiazole; 3,4-dimethoxy on benzamide) provides a defined chemical structure for investigating how benzothiazole and benzamide substituents influence the rate of amide hydrolysis and the profile of resulting metabolites, with direct relevance to improving in vitro genotoxicity testing workflows for this chemotype.

Structure-Activity Relationship Studies at Adenosine A₂A or TRPV1 Receptors Requiring a Specific 4,5-Dimethylbenzothiazole Probe

Patent literature establishes that benzothiazole amides with defined substitution patterns are adenosine A₂A receptor ligands with potential selectivity over A₁ and A₃ subtypes [1], and independent studies identify benzothiazole amides as TRPV1 antagonists with oral efficacy in rat pain models [2]. CAS 888409-62-9, with its unique combination of 4,5-dimethylbenzothiazole and 3,4-dimethoxybenzamide, can serve as a probe for SAR studies aimed at understanding how the benzothiazole 4,5-dimethyl motif and the 3,4-dimethoxybenzamide motif each contribute to receptor affinity and selectivity. Direct comparison with the 4,6-dimethyl regioisomer (CAS 307510-45-8) and the unsubstituted benzothiazole analog would quantify the contribution of the 4,5-dimethyl substitution pattern.

Synthetic Intermediate for Further Derivatization of the 4,5-Dimethylbenzothiazole-3,4-dimethoxybenzamide Scaffold

Given the absence of direct biological data [1], the most conservative and evidence-supported application for CAS 888409-62-9 is as a synthetic building block for constructing more complex molecules within the benzothiazole amide chemical space. The compound's catalog availability at ≥95% purity from multiple vendors [1] supports its use in parallel synthesis or medicinal chemistry campaigns where the 4,5-dimethylbenzothiazole-2-amine intermediate is elaborated with diverse benzamide coupling partners, or where the 3,4-dimethoxybenzamide moiety is retained while varying the benzothiazole substituents. This approach leverages the compound's structural uniqueness while acknowledging the current evidence limitations.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.